Cas no 2171893-49-3 (2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid)

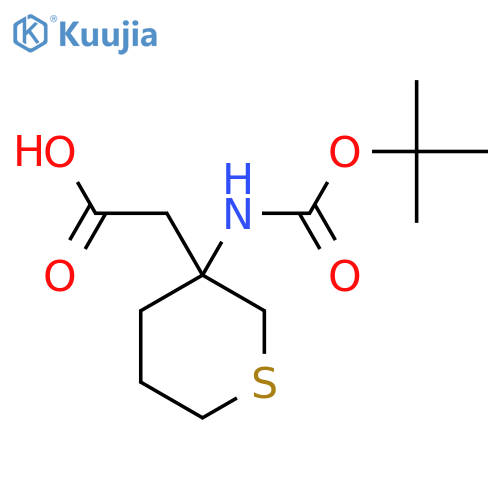

2171893-49-3 structure

商品名:2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid

- EN300-1285908

- 2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid

- 2171893-49-3

-

- インチ: 1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(7-9(14)15)5-4-6-18-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)

- InChIKey: ZOBPEDQGSFZBEG-UHFFFAOYSA-N

- ほほえんだ: S1CCCC(CC(=O)O)(C1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 275.11912932g/mol

- どういたいしつりょう: 275.11912932g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 101Ų

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285908-1000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 1000mg |

$770.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-500mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-2500mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 2500mg |

$1509.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-250mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-1.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285908-10000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 10000mg |

$3315.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-5000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 5000mg |

$2235.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-50mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1285908-100mg |

2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid |

2171893-49-3 | 100mg |

$678.0 | 2023-10-01 |

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2171893-49-3 (2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2039-76-1(3-Acetylphenanthrene)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬